molecular formula C23H23FN2O3 B2379056 2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631889-72-0

2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2379056
CAS RN: 631889-72-0
M. Wt: 394.446
InChI Key: SDFGPTLJNGWSLK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of this compound involves heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes . This process yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which easily split off water at boiling in acetic acid and are converted into 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones .


Molecular Structure Analysis

The structure activity relationship (SAR) studies, along with a pharmacophoric model allowed them to find derivatives in which the following substituents and substitution pattern were responsible for the activity on the pyrrole ring; (i) a substituted phenyl ring at both the positions 1 and 5 (F, Cl, and CH3 were the best substituents) and (ii) an amino methyl group at position 3 (a thiomorpholinomethyl side chain was the optimal moiety) .


Chemical Reactions Analysis

Methyl o-hydroxybenzoylpyruvate heated with N,N-dimethylethylenediamine and aromatic aldehydes affords in a high yield 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which easily split off water at boiling in acetic acid and are converted into 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones .

Scientific Research Applications

Synthesis and Derivative Formation

One of the primary research applications of this compound involves its synthesis and the formation of derivatives. The synthesis process typically involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, yielding high yields of derivatives. These derivatives are then easily transformed into various forms through reactions such as water splitting off at boiling in acetic acid. Such processes allow for a wide range of derivatives to be produced, providing a foundation for further research and application development in chemistry and materials science (R. Vydzhak & S. Y. Panchishyn, 2010).

Material Science and Electronic Devices

The compound and its derivatives have also found applications in material science, particularly in the development of electronic devices. For instance, diketopyrrolopyrrole derivatives end-capped with strongly electron-donating moieties have been synthesized and analyzed for their stability and performance in electronic devices. These compounds demonstrate significant stability and performance, making them suitable for use in field-effect transistors and resistance load-type inverters. The structural analysis of these compounds reveals that their molecular orientation and packing significantly contribute to the enhanced performance of the devices, indicating their potential in the development of stable and efficient electronic materials (Amit Kumar et al., 2018).

Antimicrobial and Antiviral Activities

Another significant application area of this compound and its derivatives is in the field of antimicrobial and antiviral research. Studies have shown that certain derivatives exhibit strong antimicrobial activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents. Additionally, some compounds have been tested for their antiviral activity, particularly against influenza viruses, although the activities reported vary across studies. This suggests the need for further research to fully understand the antiviral potential of these compounds and their derivatives (M. Ghorab et al., 2017).

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3/c1-13-11-16-18(12-14(13)2)29-22-19(21(16)27)20(15-7-5-6-8-17(15)24)26(23(22)28)10-9-25(3)4/h5-8,11-12,20H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFGPTLJNGWSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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